molecular formula C23H26ClN7O4 B13422912 4-(S)-Hydroxypyrrolidinylavanafil

4-(S)-Hydroxypyrrolidinylavanafil

Cat. No.: B13422912
M. Wt: 499.9 g/mol
InChI Key: STICMRYZQZNHAV-HOTGVXAUSA-N
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Description

4-(S)-Hydroxypyrrolidinylavanafil is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is a derivative of avanafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction. The addition of the 4-(S)-hydroxypyrrolidinyl group to avanafil enhances its chemical properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(S)-hydroxypyrrolidinylavanafil typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrrolidine ring and its subsequent attachment to the avanafil core. Common reagents used in these reactions include reducing agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product. The reaction conditions often involve controlled temperatures and pressures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(S)-Hydroxypyrrolidinylavanafil undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring, altering the compound’s properties.

    Substitution: Substitution reactions can introduce new functional groups, potentially enhancing the compound’s efficacy or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts like palladium on carbon. The reaction conditions are carefully controlled to achieve the desired transformations without compromising the compound’s integrity.

Major Products Formed

The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound. These derivatives are often studied for their potential biological activities and therapeutic applications.

Scientific Research Applications

4-(S)-Hydroxypyrrolidinylavanafil has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a model molecule to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Researchers investigate its effects on cellular processes and its potential as a tool for studying enzyme inhibition.

    Medicine: The compound’s potential therapeutic applications are explored, particularly in the treatment of cardiovascular diseases and erectile dysfunction.

    Industry: Its unique properties make it a candidate for use in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 4-(S)-Hydroxypyrrolidinylavanafil involves the inhibition of phosphodiesterase type 5 (PDE5), an enzyme that regulates blood flow in the body. By inhibiting PDE5, the compound increases the levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and improved blood flow. This mechanism is similar to that of avanafil, but the addition of the 4-(S)-hydroxypyrrolidinyl group may enhance its efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(S)-Hydroxypyrrolidinylavanafil include other PDE5 inhibitors such as sildenafil, tadalafil, and vardenafil. These compounds share a common mechanism of action but differ in their chemical structures and pharmacokinetic profiles.

Uniqueness

The uniqueness of this compound lies in its modified structure, which may offer advantages in terms of potency, selectivity, and reduced side effects compared to other PDE5 inhibitors. Its distinct chemical properties make it a valuable compound for further research and development.

Properties

Molecular Formula

C23H26ClN7O4

Molecular Weight

499.9 g/mol

IUPAC Name

4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide

InChI

InChI=1S/C23H26ClN7O4/c1-35-19-4-3-14(7-18(19)24)9-27-21-17(22(34)28-11-20-25-5-2-6-26-20)10-29-23(30-21)31-12-16(33)8-15(31)13-32/h2-7,10,15-16,32-33H,8-9,11-13H2,1H3,(H,28,34)(H,27,29,30)/t15-,16-/m0/s1

InChI Key

STICMRYZQZNHAV-HOTGVXAUSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4C[C@H](C[C@H]4CO)O)Cl

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CC(CC4CO)O)Cl

Origin of Product

United States

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